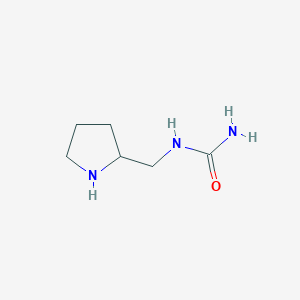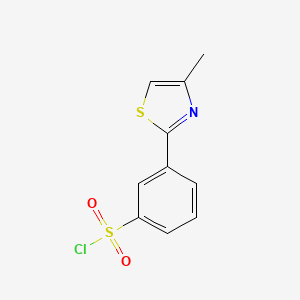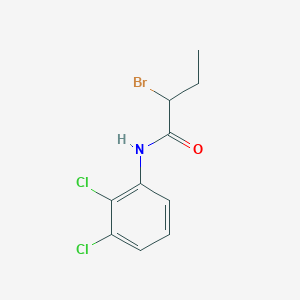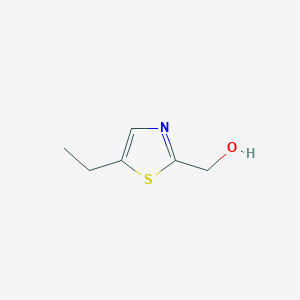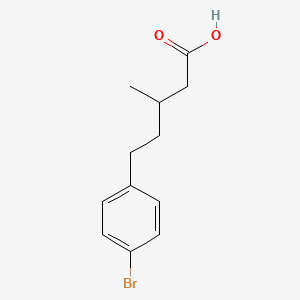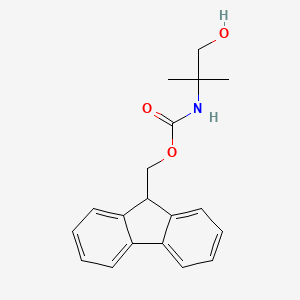
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate
Übersicht
Beschreibung
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate (FMDMC) is a synthetic compound that has recently been gaining attention due to its potential applications in scientific research. FMDMC is a relatively new compound, but it has already been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, a compound related to 9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate, has been analyzed. It exhibits a slightly pyramidalized molecular plane with specific bond lengths and angles, contributing to the understanding of its chemical characteristics (Yamada et al., 2008).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the target compound, is utilized for protecting hydroxy-groups in chemical synthesis. This group can be removed efficiently, demonstrating its usefulness in organic synthesis and modification of molecules (Gioeli & Chattopadhyaya, 1982).
Biotransformation by Bacteria
Studies on the biotransformation of 9H-carbazole derivatives, structurally similar to the target compound, have shown that certain bacterial strains can convert these compounds into various hydroxylated metabolites. This highlights the potential of biotransformation in obtaining diverse derivatives for various applications (Waldau et al., 2009).
Application in Organic Light-Emitting Diodes
Research on novel compounds combining fluorene, triazine, and carbazole groups, similar in structure to the target compound, has shown potential applications in green phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal properties and electroluminescence performance (Guichen et al., 2021).
Fluorescence Sensing
A fluorene oligomer with peripheral carbazole side chains, similar to the target compound, has been used as a sensitive colorimetric/fluorometric probe for iodide. This demonstrates its potential in environmental sensing and analytical applications (Zhao et al., 2012).
Anticancer Properties
A fluorene derivative, structurally related to the target compound, has shown potential anti-cancer properties. This indicates the possible use of such compounds in the development of new anticancer drugs (Ishak et al., 2019).
Chemosensors for Substances
Fluorene compounds have been used to develop fluorescent chemosensors for various substances, demonstrating the versatility of fluorene derivatives in sensor technologies (Reviriego et al., 2008).
Multiple Stimuli-Responsive Chemosensors
Carbazole and fluorene polyaniline derivatives, similar to the target compound, have been developed for multiple stimuli-responsive fluorescent chemosensing. This highlights their potential in environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,12-21)20-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,11-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBRHJFJQVRIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-ylmethyl 2-hydroxy-1,1-dimethylethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



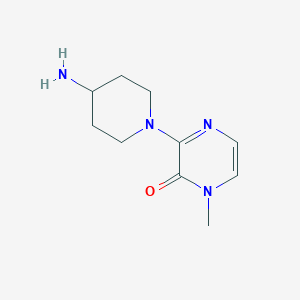
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)
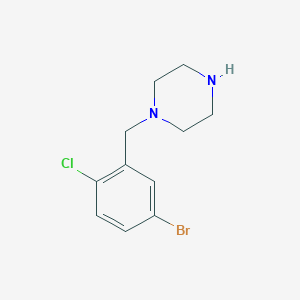
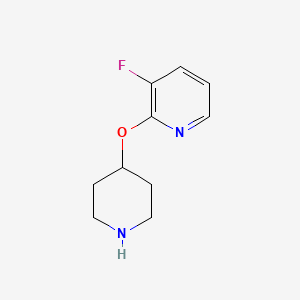
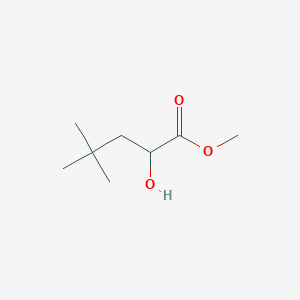
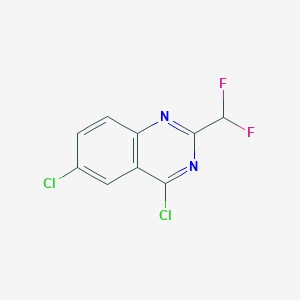
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
